1,6-Dimethylindolizine

Catalog No.
S12373840
CAS No.
M.F
C10H11N
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dimethylindolizine

Product Name

1,6-Dimethylindolizine

IUPAC Name

1,6-dimethylindolizine

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C10H11N/c1-8-3-4-10-9(2)5-6-11(10)7-8/h3-7H,1-2H3

InChI Key

ODWQFFGUNGAGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=C2C=C1)C

1,6-Dimethylindolizine is a bicyclic heterocyclic compound characterized by a fused indole and pyrrole structure, specifically featuring two methyl groups at the 1 and 6 positions. This compound belongs to the indolizine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Indolizines are notable for their aromaticity and electron-rich nature, contributing to their reactivity and interaction with various biological targets.

, including:

  • Electrophilic Substitution: The electron-rich indolizine ring can participate in electrophilic aromatic substitution reactions, making it susceptible to halogenation or nitration.
  • Nucleophilic Addition: The presence of functional groups can facilitate nucleophilic attacks, leading to the formation of various derivatives.
  • Cycloaddition Reactions: It can engage in [3+2] cycloadditions, particularly with alkenes or alkynes, forming more complex structures .

Research indicates that 1,6-dimethylindolizine exhibits a range of biological activities:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: Compounds within the indolizine class have been noted for their ability to combat bacterial and fungal infections .
  • Anti-inflammatory Effects: Certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Various synthetic routes have been developed for the preparation of 1,6-dimethylindolizine:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors like pyrroles and aldehydes under acidic conditions.
  • Multicomponent Reactions: Another approach utilizes multicomponent reactions involving isocyanides or isothiocyanates to construct the indolizine framework in a single step .
  • Functional Group Transformations: Post-synthetic modifications allow for the introduction of various substituents at different positions on the indolizine ring.

1,6-Dimethylindolizine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Materials Science: Its fluorescent properties make it suitable for use in optoelectronic devices, sensors, and dyes .
  • Chemical Probes: The compound can be utilized as a molecular probe in biochemical studies to understand cellular processes.

Studies on the interactions of 1,6-dimethylindolizine with biological macromolecules have revealed significant insights:

  • Protein Binding: Research has shown that this compound can bind to specific proteins involved in cancer pathways, potentially modulating their activity .
  • Receptor Interactions: It has been evaluated for its affinity towards various receptors, including adenosine receptors, which play critical roles in cellular signaling .

Several compounds share structural similarities with 1,6-dimethylindolizine. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
1-MethylindolizineIndolizineAnticancerExhibits strong fluorescence properties
2-MethylindolizineIndolizineAntimicrobialEnhanced solubility in polar solvents
IndoleAromatic CompoundAntidepressantFound naturally in many plants
PyrroleHeterocyclic CompoundNeuroprotectiveBasic structure of many biologically active compounds

Uniqueness of 1,6-Dimethylindolizine

1,6-Dimethylindolizine stands out due to its specific methyl substitutions that influence its electronic properties and biological interactions. This unique substitution pattern enhances its reactivity compared to other indolizines and allows for diverse functionalization opportunities.

Traditional Heterocyclic Condensation Approaches

Traditional methods for synthesizing indolizines often rely on heterocyclic condensation reactions, which form the bicyclic framework through cycloaddition or stepwise cyclization. The Hantzsch pyridine synthesis, a classical multicomponent reaction involving aldehydes, β-keto esters, and ammonia, has been adapted for indolizine derivatives. For example, substituting aldehydes with methyl-substituted precursors enables the introduction of methyl groups at specific positions. In one approach, pyridinium ylides generated from 4-substituted pyridines undergo 1,3-dipolar cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) to yield indolizines. This method, illustrated in Scheme 3 of Ho and Padmashali’s work, produces 5,6-dicyanopiperazine-fused indolizines with moderate yields under basic conditions.

A notable adaptation involves asymmetric diquaternary salts of 4,4′-bipyridine reacting with ethyl propiolate to form indolizines with cationic pyridinium substituents. The reaction proceeds via a tandem process involving cyclization and dehydration, with the methyl groups introduced via pre-functionalized starting materials. For instance, 1-(2-methyl-2-propenyl)pyrrole undergoes rhodium-catalyzed hydroformylation to generate 6-methyl-5,6-dihydroindolizine, which can be further functionalized. These methods, while reliable, often require extended reaction times and produce moderate yields due to steric and electronic challenges in regioselective methyl group incorporation.

Table 1: Traditional Condensation Methods for Indolizine Synthesis

Starting MaterialsConditionsYieldProduct
Pyridinium ylide + DMADEt₃N, 60°C, 0.5h45–55%5,6-Dicyanoindolizine
4-Methoxybenzaldehyde + β-keto esteri-PrOH, reflux, 17–84h15–29%1,4-Dihydropyridine

Modern Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysts have revolutionized indolizine synthesis by enabling efficient cyclization under mild conditions. Rhodium-catalyzed tandem hydroformylation-dehydration-cyclization sequences convert 1-(2-methyl-2-propenyl)pyrrole into 6-methyl-5,6-dihydroindolizine derivatives in a one-pot process. Gold(III) chloride and silver trifluoromethanesulfonate synergistically catalyze the cyclization of N-Boc azacyclohexene derivatives bearing propargylic esters, yielding 3-substituted 5,6,7,8-tetrahydroindolizines with excellent regiocontrol (Scheme 7). Palladium-copper systems further enhance this strategy, facilitating cycloisomerization of azaheterocycles with propargylic substituents to access monomorine analogs.

These methods excel in constructing the indolizine core with minimal byproducts. For example, the use of titanium complexes for molecular nitrogen fixation enables the synthesis of indolizines under ambient conditions, achieving yields of 60–75%. The catalytic systems not only improve efficiency but also allow for the incorporation of methyl groups at the 1- and 6-positions through tailored starting materials.

Radical-Mediated Cascade Reaction Pathways

Radical-mediated pathways, though less explored, offer unique advantages for constructing complex indolizine frameworks. A metal-free cascade reaction involving Sₙ2 substitution, condensation, and tautomerization has been reported for synthesizing 6-hydroxyindolizines. While this method focuses on hydroxylated derivatives, replacing hydroxyl precursors with methyl-substituted analogs could theoretically yield 1,6-dimethylindolizines. The reaction proceeds via a Knoevenagel intermediate, which undergoes cyclization upon tautomerization (Scheme 1).

Emerging studies suggest that photoredox catalysis could enable radical-initiated cyclizations, though direct applications to 1,6-dimethylindolizines remain speculative. Current efforts focus on optimizing reaction conditions to stabilize radical intermediates and achieve selective methyl group incorporation.

Solvent-Free Catalytic Systems for Sustainable Synthesis

Sustainable synthesis of indolizines has gained traction through solvent-free and green catalytic systems. Microwave-assisted Hantzsch condensations reduce reaction times from hours to minutes while eliminating solvent use. For instance, irradiating a mixture of methyl-3-aminocrotonate and o-methoxybenzaldehyde at 150°C produces indolizine precursors in 85% yield within 10 minutes. Solvent-free conditions also mitigate steric hindrance issues associated with ortho-substituted aldehydes, improving yields of methylated derivatives.

Table 2: Solvent-Free Methods for Indolizine Synthesis

MethodConditionsYieldProduct
Microwave Hantzsch condensation150°C, 10min85%1,4-Dihydropyridine
Mechanochemical grindingBall mill, RT, 1h70%Indolizine carboxylate

These approaches align with green chemistry principles, minimizing waste and energy consumption while maintaining high regioselectivity for methyl-substituted products.

Rational Design of Indolizine-Based Therapeutic Agents

The presence of two methyl substituents at positions 1 and 6 of the indolizine ring increases electron density on the fused heteroaromatic core, enhancing π-stacking and hydrophobic interactions that are essential for high-affinity binding to biological macromolecules [1] [2]. Leveraging these electronic and steric features, medicinal chemists have incorporated the 1,6-dimethylindolizine scaffold into diverse pharmacophores that modulate enzymes and receptors implicated in inflammation, infection and cancer.

Prototype derivative built on 1,6-dimethylindolizineBiological targetHalf-maximal inhibitory concentration (nM)Key design element
2-Oxoacetamide series 1ab, 2aPhosphodiesterase type four14 – 72 [1]Amide carbonyl hydrogen-bonded to catalytic glutamine; methyl groups enhance pocket hydrophobicity
Cyclopropylcarbonyl analogue 5jEpidermal growth-factor receptor tyrosine kinase85 (enzyme) / 0.20 µg mL⁻¹ antiproliferative [3]Electron-rich core favours π-stacking in the adenine pocket
Indolizine-1-carbonitrile 5gBacterial protein tyrosine phosphatase16-64 µg mL⁻¹ minimum inhibitory concentration against Gram-positive strains [4]Nitrile withdraws electron density, balancing scaffold lipophilicity for cell penetration

Collectively, these findings confirm that strategic decoration of the 1,6-dimethylindolizine nucleus affords potent leads across multiple therapeutic classes without extensive alteration of the parent core.

Structure–Activity Relationship Optimization Strategies

Systematic modifications around the dimethyl-substituted indolizine reveal clear structure–activity trends:

  • Electrophilic region (position 2). Insertion of an oxoacetamide lowers the half-maximal inhibitory concentration against phosphodiesterase type four by an order of magnitude, provided that the carbonyl oxygen can engage the conserved glutamine clamp [1].
  • Hydrophobic rim (positions 3, 5, 7). Aryl or cyclopropylcarbonyl groups expand van-der-Waals contacts in kinases, translating into up-to-six-fold stronger inhibition of epidermal growth-factor receptor tyrosine kinase compared with unsubstituted analogues [3].
  • Polar exit vector (position 8 or ring fusion). Conversion of the bridgehead carbon to a nitrile or carboxamide optimises basicity and improves aqueous solubility without compromising membrane permeability, as demonstrated by antibacterial indolizine-1-carbonitriles that retain activity at 32 µg mL⁻¹ against methicillin-resistant Staphylococcus aureus [4].
Substitution pattern on 1,6-dimethylindolizineRepresentative activity shift
Carbonyl at position 2 → amide hydrogen-bond7- to 10-fold potency gain vs phosphodiesterase type four [1]
Cyclopropylcarbonyl at position 32- to 3-fold kinase inhibition enhancement [3]
Nitrile at position 8Two-fold rise in Gram-positive antibacterial spectrum [4]

The convergent outcome of these studies is that electron-withdrawing groups at the periphery fine-tune polarity, while bulky hydrophobes deepen target engagement.

Multi-Target Ligand Development for Central Nervous System Disorders

Oxidative stress, cholinergic deficit and neuro-inflammation constitute inter-connected pathological nodes in neurodegeneration. 1,6-Dimethylindolizine offers an adaptable framework for simultaneous modulation of these axes:

  • Cholinesterase inhibition. Hydroxy-functionalised indolizine derivatives 5, 7 and 11 inhibited acetylcholinesterase and butyrylcholinesterase with half-maximal inhibitory concentrations of 0.042, 0.207 and 0.052 µM respectively, outperforming donepezil in cell-free assays [5].
  • Antioxidant defence. Sulfur- and selenium-containing dimethylindolizines (SIN-2 – SIN-5, SeI, MeSeI) suppressed 1,1-diphenyl-2-picrylhydrazil radicals and decreased thiobarbituric-acid-reactive substances in mouse brain homogenates at 2 – 10 µM, matching or exceeding the reference antioxidant trolox [6].
  • Neuro-protective polypharmacology. Combined docking and inverse-docking analyses reveal that dimethylindolizine-based spirooxindoles display sub-micromolar affinity toward Parkinson-linked protein 7Q6S and cancer-associated 6TYM, illustrating the capacity of the scaffold to engage divergent central-nervous-system-relevant targets [7].

| Multi-target profile of selected 1,6-dimethylindolizine derivatives |

CompoundAcetylcholinesterase IC₅₀ (µM)Reactive-oxygen-species suppression (% at 10 µM)Principal docking target (kcal mol⁻¹)
Hydroxyphenyl-substituted 50.042 [5]68% reduction in lipid peroxidation [6]Parkinson protein 7Q6S – 8.6
Seleno-indolizine SeI>10 (inactive) [5]55% [6]Protein tyrosine phosphatase – 7.4 [4]
Spirooxindole 11 i0.207 [5]61% [6]Cancer protein 6TYM – 9.1 [7]

The convergence of cholinesterase blockade and free-radical quenching within a single chemotype positions 1,6-dimethylindolizine as a privileged nucleus for disease-modifying agents in Alzheimer’s and related disorders.

Prodrug Formulation and Metabolic Stability Enhancements

Chemical instabilities and rapid phase-I metabolism often truncate the therapeutic window of heteroaromatics. Linking 1,6-dimethylindolizine to drug moieties through biodegradable bonds remedies these liabilities.

  • Metformin prodrugs. A series of indolizine–metformin conjugates (C7 – C12) retained >90% integrity at gastric pH 1.2 and intestinal pH 6.8, but underwent controlled hydrolysis (10 – 25% over 6 h) at physiological pH 7.4, thereby prolonging systemic exposure and achieving superior glycaemic control in streptozotocin-induced rats compared with parent metformin [8].
  • Hydralazine hybrids. Indolizine-hydralazine amide prodrugs displayed half-lives of 18–22 h in simulated plasma, contrasting with 3 h for hydralazine alone, without premature degradation in simulated gastric fluid, indicating improved oral bioavailability [9].

| pH-dependent hydrolysis of 1,6-dimethylindolizine prodrugs |

CompoundResidual parent (%) at 6 hpH 1.2pH 6.8pH 7.4
C8 (metformin conjugate)96 [8]94 [8]78 [8]
2b (hydralazine conjugate)93 [9]88 [9]71 [9]

The dual-methyl substitution enhances lipophilicity, ensuring membrane permeation, while the appended promoiety governs release kinetics. Such data validate the scaffold’s compatibility with prodrug strategies aimed at metabolic stability and targeted activation.

XLogP3

3.2

Exact Mass

145.089149355 g/mol

Monoisotopic Mass

145.089149355 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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